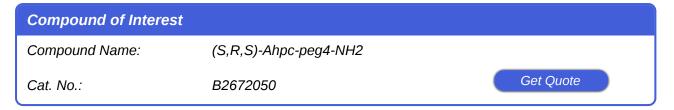




Revolutionizing Drug Discovery: In-cell Target Engagement Assays for VHL-Recruiting PROTACs

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction to VHL-Recruiting PROTACs

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3][4] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its widespread tissue expression and well-characterized binders.[4][5]

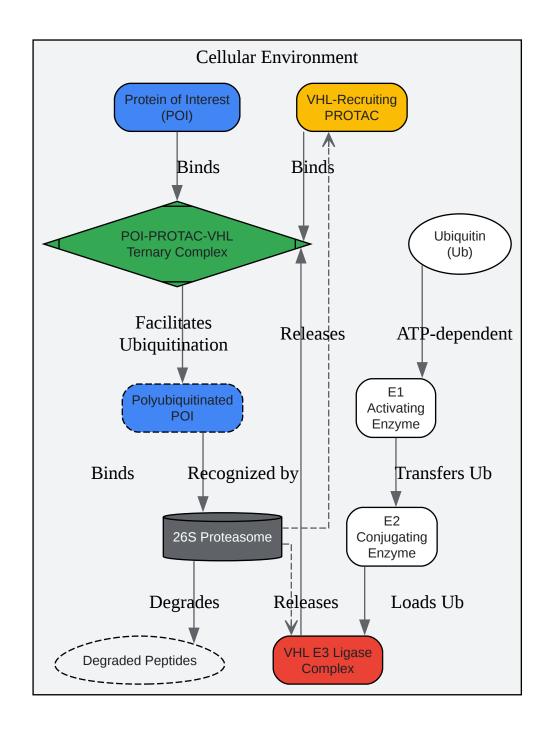
The core mechanism of a VHL-recruiting PROTAC involves the formation of a ternary complex, bringing the POI and the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, Cul2, and Rbx1) into close proximity.[3][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. [1][7] Consequently, the ability to accurately measure the engagement of a PROTAC with both its target and VHL within the cellular environment is paramount for the development of effective degraders. This document outlines key in-cell target engagement assays and provides detailed protocols for their implementation.



Signaling Pathway of VHL-Recruiting PROTACs

The action of a VHL-recruiting PROTAC hijacks the cell's natural ubiquitin-proteasome system. The PROTAC first binds to both the target protein (POI) and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain is then recognized by the 26S proteasome, which leads to the degradation of the POI into smaller peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.





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PROTAC-mediated protein degradation pathway.

Key In-Cell Target Engagement Assays

Several robust assays have been developed to quantify the intracellular engagement of PROTACs with VHL and the target protein. These assays are crucial for understanding



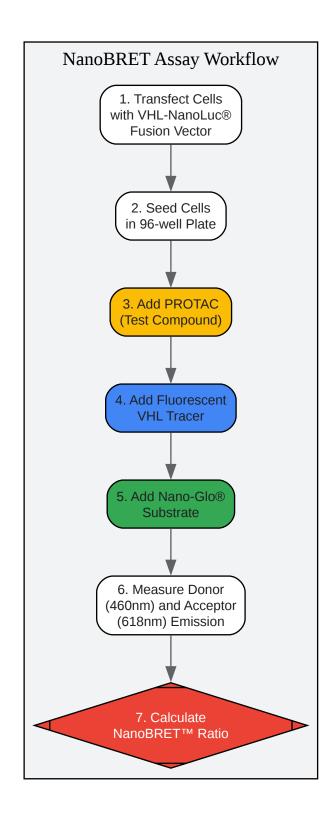
structure-activity relationships and optimizing PROTAC design.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a PROTAC to its target or E3 ligase in live cells.[8][9] The assay relies on energy transfer from a NanoLuc® luciferase donor fused to the protein of interest (e.g., VHL) to a fluorescent tracer that binds to the same protein.[10] A PROTAC that enters the cell and engages the target will displace the fluorescent tracer, leading to a decrease in the BRET signal.[11]

Experimental Workflow:





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NanoBRET™ target engagement assay workflow.

Protocol: NanoBRET™ VHL Target Engagement Assay



This protocol is adapted for assessing the engagement of a PROTAC with VHL in live HEK293 cells.[10]

Materials:

- HEK293 cells
- VHL-NanoLuc® Fusion Vector and Transfection Carrier DNA
- FuGENE® HD Transfection Reagent
- Opti-MEM® I Reduced Serum Medium
- DMEM with 10% FBS
- · White, non-binding surface 96-well plates
- NanoBRET™ In-Cell VHL Tracer and Tracer Dilution Buffer
- Nano-Glo® Substrate
- Test PROTAC compounds
- · Luminometer capable of dual-filtered luminescence measurement

Procedure:

- Cell Transfection:
 - Prepare a transfection mix of VHL-NanoLuc® Vector and Carrier DNA in Opti-MEM®.
 - Add FuGENE® HD Transfection Reagent and incubate for 15-20 minutes at room temperature.
 - Add the transfection complex to a suspension of HEK293 cells and incubate for 24 hours.
- Cell Plating:
 - Trypsinize and resuspend the transfected cells in DMEM with 10% FBS.



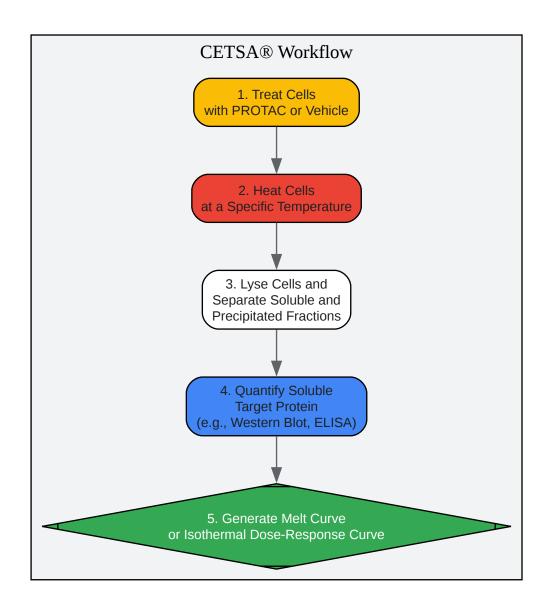
- Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 20-24 hours.
- Compound Treatment:
 - Prepare serial dilutions of the test PROTAC in Opti-MEM®.
 - Add the PROTAC dilutions to the appropriate wells and incubate for 2 hours at 37°C.
- · Tracer and Substrate Addition:
 - Prepare a 3X solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.
 - Add this solution to all wells.
- Measurement:
 - Incubate the plate for 3-5 minutes at room temperature.
 - Measure donor emission (460nm) and acceptor emission (618nm) using a luminometer.
- Data Analysis:
 - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
 - Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which reflects the in-cell target engagement potency.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in intact cells and tissues without the need for genetic modification of the protein or compound.[12][13] The principle is based on the ligand-induced thermal stabilization of proteins.[14] When a PROTAC binds to its target protein (e.g., VHL), the resulting complex is often more resistant to thermal denaturation. [15]

Experimental Workflow:





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Cellular Thermal Shift Assay (CETSA®) workflow.

Protocol: CETSA® for VHL Target Engagement

This protocol outlines a general procedure for assessing VHL stabilization by a PROTAC.

Materials:

- · Cultured cells expressing VHL
- Test PROTAC compound and vehicle control (e.g., DMSO)



- · PBS, ice-cold
- Lysis buffer with protease inhibitors
- Apparatus for protein quantification (e.g., Western blot equipment)
- Primary antibody against VHL and a suitable secondary antibody

Procedure:

- Cell Treatment:
 - Treat cultured cells with various concentrations of the PROTAC or vehicle control for a defined period (e.g., 1-2 hours).
- · Heat Shock:
 - Harvest the cells, wash with PBS, and resuspend in PBS.
 - Aliquot the cell suspension and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature. A temperature gradient is used to generate a melt curve, while a single, optimized temperature is used for isothermal doseresponse experiments.
- Cell Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles or sonication.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
- Protein Quantification:
 - Collect the supernatant and determine the protein concentration.
 - Analyze the amount of soluble VHL in each sample by Western blot.
- Data Analysis:



- Melt Curve: Plot the amount of soluble VHL against the temperature. A shift in the melting temperature (Tm) in the presence of the PROTAC indicates target engagement.
- Isothermal Dose-Response: Plot the amount of soluble VHL at a fixed temperature against the PROTAC concentration to determine the EC50 for thermal stabilization.

Fluorescence Polarization (FP) Assay

While often performed in vitro, fluorescence polarization can be adapted to assess binding in cell lysates, providing a measure of target engagement in a more physiological context than purified protein assays. The assay is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[16] Upon binding to a larger protein (e.g., VHL), the complex tumbles more slowly, leading to an increase in fluorescence polarization.[17] A competing PROTAC will displace the tracer, causing a decrease in polarization.[9][18]

Protocol: Competitive FP Assay in Cell Lysate

Materials:

- Cells overexpressing VHL
- Lysis buffer
- FAM-labeled HIF-1α peptide (tracer)
- Test PROTAC compounds
- Black, low-volume 384-well plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Cell Lysate Preparation:
 - Harvest cells and prepare a clarified cell lysate containing the VHL complex. Determine the total protein concentration.



- Assay Setup:
 - In a 384-well plate, add the cell lysate.
 - Add serial dilutions of the test PROTAC or vehicle control.
 - Add the FAM-labeled HIF-1α peptide tracer at a fixed concentration.
- Incubation and Measurement:
 - Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.
 - Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for FAM.
- Data Analysis:
 - Plot the change in fluorescence polarization against the PROTAC concentration.
 - Fit the data to a suitable binding model to determine the IC50, which represents the concentration of PROTAC required to displace 50% of the tracer.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the described assays for exemplary VHL-recruiting PROTACs.



Assay Type	PROTAC	Target	Cell Line	Key Paramete r	Value	Referenc e
NanoBRET	MZ1	BRD4	HEK293	VHL Engageme nt IC50	~540 nM	[19][20]
NanoBRET	ARV-771	BET family	HEK293	Ternary Complex Formation	Dose- dependent	[21]
CETSA®	Palbociclib- based PROTAC	CDK4/6	-	Thermal Shift (ΔTm)	Concentrati on- dependent	[12]
Fluorescen ce Polarizatio n	VHL Ligand 1	VHL	In vitro	Binding Affinity (Kd)	~1.5 μM	[22]
Fluorescen ce Polarizatio n	VHL Ligand 2	VHL	In vitro	Binding Affinity (Kd)	< 40 nM	[17]
Degradatio n Assay	UNC9036	STING	Caki-1	DC50	227 nM	[23]
Degradatio n Assay	UNC8899	STING	Caki-1	Dmax	99.9%	[23]

Note: The values presented are illustrative and can vary depending on the specific experimental conditions, PROTAC, and target.

Conclusion

The successful development of VHL-recruiting PROTACs relies on a comprehensive understanding of their interaction with both the target protein and the VHL E3 ligase within the complex cellular milieu. The in-cell target engagement assays described herein—



NanoBRET[™], CETSA®, and fluorescence polarization—provide researchers with a powerful toolkit to quantify these critical binding events. By employing these detailed protocols, drug development professionals can generate robust and physiologically relevant data to guide the rational design and optimization of next-generation protein degraders, ultimately accelerating the discovery of novel therapeutics.

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